![molecular formula C7H4BrN3O B2969821 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CAS No. 1590409-73-6](/img/structure/B2969821.png)

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

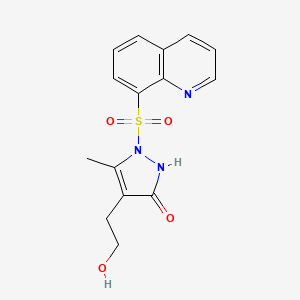

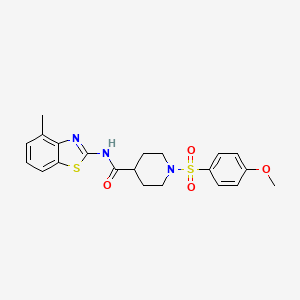

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a chemical compound with the CAS Number: 929074-45-3 . It has a molecular weight of 210.03 and its molecular formula is C7H4BrN3 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H . The SMILES representation is C1=CN=C2C(=CN=CC2=N1)Br .Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 210.03 and its molecular formula is C7H4BrN3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Physical Chemical Characterization

A study focused on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. This research highlighted the tuning of electronic properties through the introduction of different ligands, including bromo-containing species for the construction of polymetallic architectures. Although not directly mentioning "8-Bromopyrido[3,4-b]pyrazin-5(6H)-one," this research contextually suggests its relevance in synthesizing complex ligand structures for various applications, including organic light-emitting devices and biological labeling (Stagni et al., 2008).

Halogenation and Coupling Reactions

A significant contribution to the field comes from the synthesis involving halogenation and palladium-catalyzed coupling reactions. The study demonstrates the transformation of pyridopyrazines through deprotometalation-trapping reactions, leading to derivatives with potential antiproliferative activity and kinase inhibition. This work specifically includes "this compound" as a starting material, showcasing its utility in creating complex organic molecules with biological significance (Lassagne et al., 2018).

Organic Electronics and OLEDs

In the realm of organic electronics, research on pyrene-based organic semiconductors for OLED devices highlights the use of bromo substituents for designing novel functional materials. This study, while not directly referencing "this compound," illustrates the broader applicability of brominated compounds in developing advanced materials for electronic applications (Salunke et al., 2016).

Corrosion Inhibition

Another intriguing application is found in the field of corrosion inhibition. A study employing computational chemistry techniques explored the potential of pyrazine derivatives as corrosion inhibitors. The inclusion of brominated compounds in this research suggests the possibility of "this compound" or similar molecules serving as effective corrosion inhibitors for steel surfaces (Saha et al., 2016).

Eigenschaften

IUPAC Name |

8-bromo-6H-pyrido[3,4-b]pyrazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTYPPCRDHQSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CNC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)